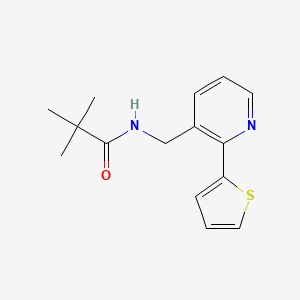

N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)pivalamide

描述

属性

IUPAC Name |

2,2-dimethyl-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2OS/c1-15(2,3)14(18)17-10-11-6-4-8-16-13(11)12-7-5-9-19-12/h4-9H,10H2,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWQDEZUKNRPJMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCC1=C(N=CC=C1)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)pivalamide typically involves the following steps:

Formation of the Intermediate: The initial step involves the condensation of 3-acetylpyridine with thiophene-2-carboxaldehyde to form (E)-1-(pyridin-3-yl)-3-(thiophen-2-yl)prop-2-en-1-one.

Reduction and Functionalization: The intermediate is then reduced and functionalized to introduce the pivalamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the condensation and reduction steps, as well as advanced purification techniques such as recrystallization and chromatography.

化学反应分析

Types of Reactions

N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)pivalamide can undergo several types of chemical reactions:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Bromine, iodine, and other electrophiles.

Major Products Formed

Oxidation: Thiophene sulfoxides and sulfones.

Reduction: Piperidine derivatives.

Substitution: Halogenated thiophene derivatives.

科学研究应用

N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)pivalamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an anti-inflammatory and antioxidant agent.

Medicine: Explored for its cytotoxic activity against various cancer cell lines.

Industry: Utilized in the development of organic semiconductors and other advanced materials.

作用机制

The mechanism of action of N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)pivalamide involves its interaction with specific molecular targets and pathways:

相似化合物的比较

Comparison with Similar Compounds

The following table and analysis compare N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)pivalamide with structurally related pivalamide derivatives, focusing on molecular features, synthesis, and physicochemical properties.

Table 1: Key Comparative Data of Pivalamide Derivatives

Structural and Functional Analysis

Core Heterocycles: The target compound’s thiophene-pyridine core distinguishes it from derivatives with purely pyridine (e.g., N-(3-Pyridyl)pivalamide) or phenyl (e.g., N-(3-Acetylphenyl)pivalamide) systems.

Substituent Effects :

- Halogenated Derivatives : Compounds like N-(2-Chloro-6-iodopyridin-3-yl)pivalamide exhibit higher molecular weights (366.58 g/mol) and polarity due to halogens, which may improve solubility in polar solvents but complicate synthesis due to multiple halogenation steps .

- Electron-Withdrawing Groups : The fluorine in N-(5-Fluoropyridin-2-yl)pivalamide increases metabolic stability and electronegativity, favoring interactions with electron-rich biological targets .

Synthetic Complexity: The target compound likely requires multi-step synthesis, including thiophene coupling and pivalamide introduction, similar to the 48-hour reflux conditions used for N-(3-(2-(5-Chloro-2-methoxyphenylamino)thiazol-4-yl)phenyl)pivalamide . By contrast, simpler derivatives like N-(3-Pyridyl)pivalamide are synthesized via single-step acylation, reducing cost and time .

Physicochemical Properties: Melting Points: N-(3-Pyridyl)pivalamide (71–75°C) and N-(6-Chloro-3-formylpyridin-2-yl)pivalamide (137–139°C) demonstrate how substituents like formyl groups elevate melting points compared to non-polar analogs . Solubility: Bulky pivalamide groups generally reduce aqueous solubility, but halogenation (e.g., iodine in N-(2-Chloro-6-iodopyridin-3-yl)pivalamide) may counterbalance this through increased polarity .

生物活性

N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)pivalamide is a synthetic organic compound notable for its potential biological activities, particularly in anti-inflammatory and antioxidant applications. This article delves into the compound's biological activity, synthesis, and relevant case studies.

Overview of the Compound

This compound is characterized by a thiophene ring and a pyridine ring connected through a methylene bridge to a pivalamide group. Its molecular formula is , with a molecular weight of approximately 250.33 g/mol. The compound's structure facilitates interactions with biological targets, making it a subject of interest in medicinal chemistry.

Target and Mode of Action

The compound exhibits anti-inflammatory and antioxidant properties, which are primarily attributed to its ability to inhibit specific enzymes involved in inflammatory pathways. Compounds with similar structures have shown effectiveness in inhibiting cyclooxygenase (COX) enzymes and lipoxygenases, which are crucial in the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes .

Anti-inflammatory Activity

This compound has been investigated for its anti-inflammatory effects in various models. In vitro studies indicate that the compound can significantly reduce the production of inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .

Antioxidant Properties

The antioxidant activity of this compound has been evaluated through various assays, including DPPH radical scavenging and ABTS assays. Results suggest that it effectively neutralizes free radicals, indicating potential benefits in oxidative stress-related conditions .

Case Study 1: Cytotoxicity Against Cancer Cell Lines

In a study investigating cytotoxic effects against cancer cell lines, this compound demonstrated significant activity against A549 (lung cancer) and HeLa (cervical cancer) cells. The compound induced apoptosis in these cell lines, as evidenced by increased sub-G1 phase populations in cell cycle analysis .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 12.5 | Induction of apoptosis |

| HeLa | 15.8 | Cell cycle arrest |

Case Study 2: In Vivo Anti-inflammatory Effects

In vivo studies using murine models of inflammation showed that administration of this compound resulted in reduced paw edema in carrageenan-induced inflammation models. The reduction was comparable to that observed with standard anti-inflammatory drugs like ibuprofen .

Synthesis and Preparation Methods

The synthesis of this compound typically involves several key steps:

-

Formation of Intermediate : Condensation of 3-acetylpyridine with thiophene-2-carboxaldehyde.

-

Reduction and Functionalization : The intermediate is reduced to introduce the pivalamide group.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)pivalamide, and what key reaction conditions must be controlled?

- Answer : The synthesis typically involves coupling a thiophene-substituted pyridine precursor with pivaloyl chloride or activated pivalic acid derivatives. A base like triethylamine is used to deprotonate intermediates and facilitate amide bond formation . Anhydrous conditions are critical to prevent hydrolysis of reactive intermediates (e.g., acid chlorides). Reaction temperature (often 0–25°C) and stoichiometric ratios (e.g., 1:1.2 molar ratio of amine to acyl chloride) must be optimized to avoid side products like over-acylated species or unreacted starting materials .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key peaks/data should researchers prioritize?

- Answer :

- NMR :

- ¹H NMR : Look for thiophene protons (δ 6.8–7.5 ppm), pyridine protons (δ 7.5–8.5 ppm), and methyl groups in the pivalamide moiety (singlet at δ 1.2–1.4 ppm) .

- ¹³C NMR : Confirm the carbonyl (C=O) signal at ~175–180 ppm and aromatic carbons from pyridine/thiophene .

- HPLC-MS : Use reverse-phase HPLC with a C18 column and ESI-MS to verify molecular ion [M+H]⁺ and assess purity (>95%) .

Q. What are the solubility and stability profiles of this compound under common laboratory conditions?

- Answer : The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in dichloromethane or chloroform. It is stable at room temperature for short-term storage (days) but should be kept under inert gas (N₂/Ar) at –20°C for long-term storage. Degradation via hydrolysis of the amide bond may occur in aqueous acidic/basic conditions .

Advanced Research Questions

Q. How can researchers optimize the reaction yield and minimize by-products during synthesis?

- Answer :

- By-product Analysis : Common by-products include unreacted starting materials (detected via TLC/HPLC) and dimerized species (e.g., via Michael addition). Use scavengers like molecular sieves to trap water or activated charcoal to remove impurities .

- Yield Optimization : Employ slow addition of acyl chloride to the amine solution to control exothermicity. Microwave-assisted synthesis (60–80°C, 30 min) can enhance reaction efficiency .

Q. What strategies are recommended for resolving contradictions in reported biological activity data (e.g., varying IC₅₀ values)?

- Answer : Discrepancies may arise from differences in assay conditions (e.g., cell lines, incubation time) or compound purity.

- Methodological Checks :

- Validate purity via HPLC and elemental analysis.

- Replicate assays under standardized conditions (e.g., MTT assay for cytotoxicity, 48–72 hr incubation) .

- Structural Confounders : Compare activity with analogs (e.g., thiophene vs. phenyl substituents) to isolate structure-activity relationships .

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes)?

- Answer :

- Docking Studies : Use software like AutoDock Vina to model binding to target proteins (e.g., kinases). Prioritize hydrogen bonding between the pivalamide carbonyl and active-site residues .

- MD Simulations : Run 100-ns molecular dynamics simulations to assess stability of ligand-protein complexes (e.g., RMSD <2 Å indicates stable binding) .

Methodological Guidance

Q. Designing a SAR Study: What substituents on the pyridine or thiophene rings should be prioritized for modifying bioactivity?

- Answer :

- Pyridine Modifications : Introduce electron-withdrawing groups (e.g., –Cl, –CF₃) at the 4-position to enhance electrophilicity.

- Thiophene Modifications : Replace sulfur with selenium or oxygen to alter electronic properties and π-π stacking .

- Pivalamide Alternatives : Test tert-butyl carbamate or acetyl groups to evaluate steric/electronic effects on target binding .

Q. What safety protocols are essential when handling this compound, particularly given its potential toxicity?

- Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .

- Waste Disposal : Collect organic waste in halogen-resistant containers; incinerate via licensed facilities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。